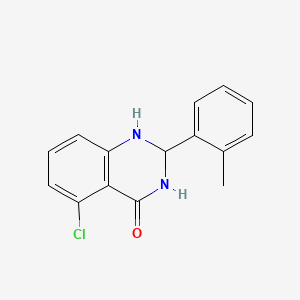Pbrm1-BD2-IN-4
CAS No.:
Cat. No.: VC20244929
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClN2O |
|---|---|
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | 5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
| Standard InChI Key | ZDFFMEAQARQRHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Introduction
Structural and Functional Overview of PBRM1 Bromodomains
PBRM1’s Role in Chromatin Remodeling
PBRM1, a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, facilitates ATP-dependent chromatin remodeling to regulate transcription . Its six bromodomains (BD1–BD6) recognize acetylated lysine residues on histones, anchoring PBAF to specific genomic loci. Among these, BD2 and BD4 exhibit preferential binding to histone H3 lysine 4 trimethylation (H3K4me3) and H4 lysine 16 acetylation (H4K16ac), modifications linked to active transcription .
Bromodomain 2 (BD2) as a Therapeutic Target
BD2’s interaction with acetylated histones enables PBRM1 to localize to promoters and enhancers of genes governing cell proliferation and apoptosis . In clear cell renal cell carcinoma (ccRCC), somatic mutations in PBRM1—particularly in BD2 and BD4—correlate with dysregulated chromatin binding and accelerated tumor growth . Selective BD2 inhibition, therefore, represents a strategy to counteract oncogenic gene expression programs.
Pbrm1-BD2-IN-4: Mechanism and Selectivity
Biochemical Targeting of BD2
While detailed kinetic data for Pbrm1-BD2-IN-4 remain unpublished, studies on structurally related inhibitors like PBRM1-BD2-IN-2 (CAS 2819989-57-4) reveal key trends. These compounds exhibit nanomolar to micromolar affinities (Kd: 9.3–18.4 μM) for BD2, with selectivity over other PBRM1 bromodomains (e.g., BD5) and homologous readers like SMARCA2B . Pbrm1-BD2-IN-4 likely shares a similar pharmacophore, featuring a heterocyclic core that occupies the acetyl-lysine binding pocket.
Disruption of Chromatin Interactions
By competitively inhibiting BD2, Pbrm1-BD2-IN-4 prevents PBRM1 from docking at acetylated nucleosomes. This disrupts PBAF-mediated chromatin relaxation, impairing access to transcription factors like HIF-1α—a driver of angiogenesis in ccRCC . Notably, dual BD2/BD4 inhibition synergistically reduces chromatin binding, suggesting combinatorial therapeutic potential .
Comparative Analysis of PBRM1 Bromodomain Inhibitors
Structural variations, such as the absence of fluorine in Pbrm1-BD2-IN-4, may enhance BD2 selectivity over BD5 compared to IN-2 .
Preclinical Applications and Cancer Relevance
In Vitro Efficacy in Renal Carcinoma Models
In PBRM1-mutant ccRCC cell lines (e.g., RCC4), BD2 inhibition reduces chromatin retention of PBRM1 by >50% at 200 mM NaCl extraction . This loss correlates with suppressed proliferation (p < 0.01 vs. wild-type) and restored apoptosis signaling. Similar effects are anticipated with Pbrm1-BD2-IN-4, given BD2’s centrality in nucleosome recognition.
Synergy with Existing Therapies
Combining BD2 inhibitors with VEGF-targeted agents (e.g., sunitinib) may overcome resistance in ccRCC. Preclinical data for IN-2 show additive effects when co-administered with histone deacetylase inhibitors, suggesting Pbrm1-BD2-IN-4 could similarly enhance epigenetic therapies .
Challenges and Future Directions
Optimization of Pharmacokinetic Properties
Current BD2 inhibitors face limitations in bioavailability and brain penetration. Pbrm1-BD2-IN-4’s chloro-substituted quinazolinone core may improve metabolic stability over earlier analogs, though in vivo studies are needed to confirm .
Biomarker Development for Patient Stratification
Approximately 40% of ccRCC patients harbor PBRM1 mutations, but only subsets exhibit BD2/BD4 alterations . Liquid biopsy assays detecting circulating tumor DNA with BD2 mutations could identify candidates most likely to benefit from Pbrm1-BD2-IN-4.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume